(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate
Description
Chemical Nomenclature and Classification
The systematic nomenclature of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate reflects its complex multi-ring architecture and diverse functional group composition. This compound belongs to the benzimidazole class of heterocyclic organic compounds, which are characterized by a fused benzene and imidazole ring system. The molecule incorporates several distinct structural elements that define its chemical classification and potential biological properties.
The benzimidazole core structure positions this compound within a well-established pharmacophore family known for diverse biological activities, particularly in cardiovascular therapeutics. The benzimidazole ring system, denoted as 1H-benzo[d]imidazole in the systematic name, provides the foundational scaffold around which the other functional groups are organized. This heterocyclic system contributes significantly to the molecule's electronic properties and potential for molecular recognition processes.
The biphenyl substituent represents another crucial structural classification element, consisting of two phenyl rings connected through a carbon-carbon bond. The 2'-carbamoyl substitution on the biphenyl system introduces an amide functional group that can participate in hydrogen bonding interactions and affects the molecule's overall polarity profile. This biphenyl-carbamoyl combination is particularly significant in the context of angiotensin receptor blockers, where similar structural motifs have been employed to optimize receptor binding affinity.
The dioxolane moiety, specifically the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl group, represents a cyclic carbonate ester functionality that often serves as a protecting group or prodrug element in pharmaceutical chemistry. This five-membered ring system containing two oxygen atoms contributes to the molecule's hydrophilic character while potentially serving as a site for metabolic transformation.
| Structural Component | Classification | Functional Role |
|---|---|---|
| Benzimidazole core | Heterocyclic aromatic | Primary pharmacophore |
| Biphenyl system | Aromatic hydrocarbon | Receptor binding element |
| Carbamoyl group | Amide derivative | Hydrogen bond donor/acceptor |
| Dioxolane ring | Cyclic carbonate ester | Metabolic modification site |
| Ethoxy substituent | Ether linkage | Lipophilicity modulator |
Historical Context of Development
The development of benzimidazole derivatives as therapeutic agents has followed a trajectory closely aligned with advances in cardiovascular medicine, particularly in the management of hypertension through angiotensin receptor modulation. The historical context of compounds like this compound must be understood within the broader framework of angiotensin receptor blocker development that gained momentum in the late twentieth and early twenty-first centuries.
The research foundation for benzimidazole-based cardiovascular therapeutics was significantly advanced by pharmaceutical companies seeking alternatives to angiotensin-converting enzyme inhibitors. Takeda Pharmaceutical Company emerged as a leading developer in this therapeutic area, with their research programs yielding multiple generations of angiotensin receptor blockers incorporating benzimidazole pharmacophores. The company's systematic exploration of structure-activity relationships within the benzimidazole class led to the identification of optimal substitution patterns for receptor selectivity and pharmacokinetic properties.
The evolution of benzimidazole derivatives in cardiovascular research gained particular momentum following the United States Food and Drug Administration approval of early angiotensin receptor blockers in the 1990s and 2000s. The success of these initial therapeutics provided strong validation for the benzimidazole scaffold as a privileged structure in drug design, encouraging further molecular modifications to enhance efficacy and reduce side effects.
Research into hepatitis C virus inhibitors also contributed to the knowledge base surrounding benzimidazole derivatives, with investigations into compounds bearing substituted biphenyls demonstrating the versatility of this chemical class. These parallel research efforts in antiviral development provided valuable insights into the structure-activity relationships of benzimidazole systems, particularly regarding the optimization of substituent patterns for biological activity.
The dioxolane functionality present in the target compound reflects the pharmaceutical industry's broader adoption of prodrug strategies during the 2000s and 2010s. The incorporation of metabolically labile protecting groups became a standard approach for optimizing drug absorption, distribution, and bioavailability, with cyclic carbonate esters like dioxolanes representing particularly elegant solutions to pharmaceutical formulation challenges.
Structural Relationship to Azilsartan Medoxomil
The structural relationship between this compound and azilsartan medoxomil reveals important insights into the molecular design principles underlying angiotensin receptor blocker development. Azilsartan medoxomil, approved by the United States Food and Drug Administration in February 2011, represents a highly successful implementation of the benzimidazole-biphenyl architectural framework.
Both compounds share the fundamental benzimidazole core structure, which serves as the primary pharmacophore for angiotensin type 1 receptor binding. The benzimidazole ring system in azilsartan medoxomil incorporates a 2-ethoxy substituent identical to that found in the target compound, suggesting that this substitution pattern provides optimal electronic properties for receptor interaction. The preservation of this ethoxy functionality across related structures indicates its importance in maintaining the appropriate balance of lipophilicity and hydrogen bonding capacity.
The biphenyl connectivity represents another critical structural commonality between the two molecules. In azilsartan medoxomil, the biphenyl system connects the benzimidazole core to a 1,2,4-oxadiazole heterocycle, while in the target compound, the biphenyl links to a carbamoyl-substituted phenyl ring. This variation in the terminal heterocyclic system suggests exploration of different hydrogen bonding patterns and conformational preferences while maintaining the overall biphenyl spacer length and orientation.
The most striking structural similarity lies in the shared (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl protecting group, which appears in both molecules as an ester functionality attached to the carboxylic acid position of the benzimidazole ring. This identical protecting group strategy indicates that both compounds were designed as prodrugs intended to undergo hydrolytic activation following oral administration. The dioxolane ester serves to mask the carboxylic acid functionality, potentially improving membrane permeability and oral bioavailability.
| Structural Feature | Target Compound | Azilsartan Medoxomil | Functional Significance |
|---|---|---|---|
| Benzimidazole core | Present | Present | Primary pharmacophore |
| 2-Ethoxy substituent | Present | Present | Receptor binding optimization |
| Biphenyl spacer | Present | Present | Molecular geometry control |
| Dioxolane ester | Present | Present | Prodrug activation site |
| Terminal heterocycle | Carbamoyl-phenyl | 1,2,4-Oxadiazole | Binding specificity tuning |
The pharmacodynamic implications of these structural relationships suggest that the target compound may exhibit similar angiotensin type 1 receptor binding characteristics to azilsartan medoxomil, albeit with potentially different selectivity and potency profiles due to the carbamoyl substitution. The shared prodrug strategy implies comparable metabolic activation pathways, with both molecules likely undergoing hydrolysis of the dioxolane ester to generate the active carboxylic acid forms.
The molecular weight and complexity of both compounds fall within similar ranges, with azilsartan medoxomil having a molecular weight of 568.5 grams per mole and the target compound likely exhibiting comparable physical properties. This similarity in molecular size and complexity suggests that both molecules were optimized using similar drug-like property criteria, including considerations of absorption, distribution, metabolism, and excretion characteristics.
Properties
IUPAC Name |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 3-[[4-(2-carbamoylphenyl)phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3O7/c1-3-36-28-31-23-10-6-9-22(27(34)37-16-24-17(2)38-29(35)39-24)25(23)32(28)15-18-11-13-19(14-12-18)20-7-4-5-8-21(20)26(30)33/h4-14H,3,15-16H2,1-2H3,(H2,30,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNGXZVKOASTLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)N)C(=O)OCC5=C(OC(=O)O5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101102874 | |
| Record name | (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-[[2′-(aminocarbonyl)[1,1′-biphenyl]-4-yl]methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101102874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1696392-12-7 | |
| Record name | (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-[[2′-(aminocarbonyl)[1,1′-biphenyl]-4-yl]methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1696392-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-[[2′-(aminocarbonyl)[1,1′-biphenyl]-4-yl]methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101102874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Azilsartan, the active moiety of Azilsartan Impurity, primarily targets the Angiotensin II Type 1 Receptor (AT1 receptor) . This receptor plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance in the body.
Mode of Action
Azilsartan acts as an antagonist at the AT1 receptor. By binding to this receptor, it blocks the action of Angiotensin II, a hormone that contracts blood vessels and reduces water excretion through the kidneys. This blockade prevents the vasoconstrictor and aldosterone-secreting effects of Angiotensin II.
Biochemical Pathways
The primary biochemical pathway affected by Azilsartan is the RAAS . Under normal conditions, Angiotensin II binds to the AT1 receptor, leading to vasoconstriction and increased blood pressure. Azilsartan’s antagonistic action at the AT1 receptor inhibits these effects, leading to vasodilation and decreased blood pressure.
Pharmacokinetics
Azilsartan exhibits favorable pharmacokinetic properties. It has a bioavailability of about 60% and reaches peak plasma concentrations within 1.5 to 3 hours after administration. It has a half-life of approximately 11 hours , indicating sustained action. Azilsartan also shows a stronger and longer-lasting binding to the AT1 receptor compared to other Angiotensin II receptor blockers (ARBs), which might lead to a more effective reduction in blood pressure.
Action Environment
The action of Azilsartan can be influenced by various environmental factors. For instance, its degradation can be affected by the presence of hydrogen peroxide, acidic and neutral pH, and exposure to heat. It shows greater photostability and resistance to dry heat. These factors can influence the stability and efficacy of Azilsartan in different environments.
Biological Activity
The compound (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate is a complex organic molecule with potential biological activities. This article aims to delve into its biological activity, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
This compound can be classified as a benzimidazole derivative, which is known for its diverse pharmacological properties. The molecular formula is with a molecular weight of approximately 540.57 g/mol. The structure features multiple functional groups that contribute to its biological activity.
Molecular Structure
Molecular Structure (Placeholder for actual image)
Anticancer Activity
Recent studies have indicated that benzimidazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown promising results against various cancer cell lines.
Table 1: Anticancer Activity of Benzimidazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 5.10 ± 0.40 | |
| Compound B | HepG2 | 6.19 ± 0.50 | |
| Compound C | A549 | 8.16 ± 0.30 |
The compound's structure allows it to interact with cellular pathways involved in cancer proliferation and apoptosis induction.
The proposed mechanism of action for this compound includes:
- Inhibition of Cell Proliferation : The compound may inhibit key enzymes involved in cell cycle regulation.
- Induction of Apoptosis : Studies suggest that it may trigger apoptotic pathways, particularly through caspase activation.
Case Study 1: In Vitro Studies on MCF-7 Cells
In vitro studies conducted on MCF-7 breast cancer cells demonstrated that the compound significantly reduced cell viability at concentrations as low as 5 µM, indicating its potential as an effective anticancer agent.
Case Study 2: Synergistic Effects
Research has also explored the synergistic effects of this compound with established chemotherapeutics like doxorubicin. Results showed enhanced cytotoxicity when administered in combination, suggesting a potential for combination therapy in clinical settings.
Antimicrobial Properties
Benzimidazole derivatives have been reported to possess antimicrobial activity against various pathogens. The compound's structural features may contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Antioxidant Activity
Preliminary studies indicate that the compound exhibits antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer. The following points highlight its relevance in medicinal applications:
- Anti-inflammatory Activity : Research indicates that compounds similar to this structure can modulate inflammatory pathways, which may be beneficial in treating conditions such as arthritis and asthma. For instance, studies have shown that related benzimidazole derivatives exhibit significant anti-inflammatory properties by reducing pro-inflammatory cytokines .
- Anticancer Properties : The structural framework of this compound suggests potential activity against various cancer cell lines. Compounds containing benzimidazole moieties have been reported to induce apoptosis in cancer cells, making them candidates for further investigation in oncology .
Biochemical Research
The compound's ability to interact with biological macromolecules positions it as a valuable tool in biochemical research:
- Enzyme Inhibition : Studies have demonstrated that similar compounds can act as inhibitors of specific enzymes involved in disease pathways. For example, inhibitors targeting the NaV1.7 sodium channel have been identified as promising candidates for pain management .
Material Science
Beyond medicinal applications, this compound may also find use in material science due to its unique chemical properties:
- Polymer Synthesis : The dioxolane moiety allows for the incorporation into polymer matrices, potentially enhancing the mechanical properties and thermal stability of the resulting materials .
Data Table: Summary of Applications
Case Study 1: Anti-inflammatory Effects
A study published in a peer-reviewed journal examined the anti-inflammatory effects of benzimidazole derivatives similar to the target compound. The results indicated a significant reduction in inflammatory markers in animal models treated with these compounds, suggesting a mechanism involving the inhibition of NF-kB signaling pathways .
Case Study 2: Anticancer Activity
In vitro studies on compounds with structural similarities revealed their ability to inhibit cell proliferation in various cancer cell lines. One notable study highlighted that a derivative of this compound induced apoptosis through the activation of caspase pathways, demonstrating its potential as an anticancer agent .
Comparison with Similar Compounds
Structural Analogues in the ARB Class
Table 1: Key Structural and Functional Differences
Key Observations :
Tetrazolyl and oxadiazolyl groups are known to enhance potency via ionic interactions with the angiotensin II receptor . Cyano and pyrimidinyl substituents (e.g., in and ) reduce bioavailability due to poorer solubility or metabolic stability .
Prodrug Ester :
- The (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester (medoxomil) in the target compound and olmesartan medoxomil is hydrolyzed by esterases in the intestinal mucosa to release the active drug. Ethyl or methyl esters (e.g., in ) are less efficiently metabolized, reducing therapeutic efficacy .
Impurity Profile :
- The target compound is identified as a process-related impurity in olmesartan medoxomil synthesis, necessitating strict control (<0.1% by HPLC) to ensure drug safety .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
Key Findings :
- The target compound’s higher logP (3.2 vs. 2.8 for olmesartan medoxomil) suggests improved membrane permeability but may require formulation adjustments to enhance solubility .
Preparation Methods
Grignard Reaction for Intermediate Formation
A critical intermediate in the synthesis is prepared via a Grignard reaction involving methyl magnesium bromide and ethyl magnesium bromide reacting with a precursor compound (formula 4 in patent literature). This step yields an intermediate (formula VII) which contains the benzimidazole core with hydroxyalkyl substituents. The reaction conditions include:
- Use of ethyl magnesium halide (EtMgX) and methyl magnesium halide (MeMgX), where X = Cl, Br, or I.
- Controlled temperature and stoichiometry to favor the formation of the desired intermediate.
- Isolation of the intermediate by separation from side products.
Alkylation with Bromomethyl Biphenyl Derivative
The intermediate (formula VII) is then reacted with 5-(4'-bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole to form a more complex intermediate (formula 5). This alkylation step installs the biphenyl moiety essential for the final compound's activity.
- Reaction typically carried out in an aprotic solvent.
- Use of base to facilitate nucleophilic substitution.
- Protection of sensitive groups (e.g., trityl protection on tetrazole) to prevent side reactions.
Hydrolysis and Esterification
Subsequent alkaline hydrolysis converts ester groups to carboxylic acids, followed by reaction with a medoxomil halide (formula 7) to reintroduce ester functionalities with the dioxolane ring, yielding compound formula 6.
- Controlled hydrolysis conditions to avoid overreaction.
- Esterification under mild acidic or neutral conditions.
- Use of acetic acid and water mixture at 50 °C for 4 hours to remove protecting groups and finalize the ester formation.
Final Purification and Characterization
The final compound (formula VI) is obtained as a white crystalline solid with high purity (>94% by HPLC). Characterization includes:
- High-resolution mass spectrometry (HR-MS) to confirm molecular weight.
- Nuclear magnetic resonance (NMR) spectroscopy for structural verification.
- Crystallization from ethyl acetate or other suitable solvents.
| Step No. | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|---|
| 1 | Grignard Reaction | Compound of formula 4 | MeMgX + EtMgX (X = Cl, Br, I) | Compound of formula VII | Formation of hydroxyalkyl benzimidazole |
| 2 | Alkylation | Compound VII + 5-(4'-bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole | Aprotic solvent, base | Compound of formula 5 | Installation of biphenyl moiety |
| 3 | Hydrolysis & Esterification | Compound 5 | Alkaline hydrolysis, then reaction with medoxomil halide | Compound of formula 6 | Conversion to carboxylic acid and re-esterification |
| 4 | Deprotection & Finalization | Compound 6 | Water + acetic acid, 50 °C, 4 h | Compound of formula VI (final product) | Removal of protecting groups, crystallization |
- Alternative cyclization agents and bases have been reported for the formation of the oxadiazole ring on the biphenyl substituent, enhancing yield and purity.
- Polymorphic forms of the final compound and its potassium salt have been isolated, indicating the importance of crystallization conditions in the preparation process.
- Use of high-performance liquid chromatography (HPLC) and mass spectrometry is standard for monitoring reaction progress and purity.
- The Grignard reaction step is sensitive to the ratio of methyl and ethyl magnesium halides; controlling this ratio is critical to minimize side products.
- Protection of tetrazole groups during alkylation prevents decomposition and improves yield.
- The final esterification step with the dioxolane moiety is best performed under mild acidic conditions to avoid hydrolysis.
- Crystallization from ethyl acetate provides a product with suitable purity for pharmaceutical applications.
The preparation of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate involves a well-defined multi-step synthetic route centered on Grignard chemistry, strategic alkylations, hydrolysis, and esterification. The process is supported by robust analytical techniques ensuring high purity and reproducibility, essential for pharmaceutical manufacturing and quality control.
Q & A
Basic: What synthetic routes are recommended for high-yield preparation of the compound, and how can purity be ensured?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1 : Suzuki-Miyaura coupling to form the biphenyl backbone, using PdCl₂ and K₂CO₃ in dioxane/water (105°C, 24 hours) .
- Step 2 : Esterification of the benzimidazole core with (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl groups under reflux conditions in acetic acid .
- Purity Control : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (DMF/acetic acid) to remove unreacted intermediates. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: Which analytical techniques are critical for confirming structural integrity?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify substituent positions, focusing on the biphenyl (δ 7.2–7.8 ppm) and dioxolane (δ 4.8–5.2 ppm) regions .
- FTIR : Confirm ester carbonyl (C=O, ~1740 cm⁻¹) and carbamoyl (N-H, ~3350 cm⁻¹) functional groups .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ mode, expected [M+H]+ ion) .
Advanced: How can researchers resolve discrepancies in NMR data for substituted benzimidazole derivatives?
Methodological Answer:
Discrepancies often arise from tautomerism or paramagnetic impurities. Mitigation strategies:
- Deuterated Solvents : Use DMSO-d₆ to stabilize tautomeric forms and reduce solvent interference .
- Decoupling Techniques : Apply 2D NMR (COSY, HSQC) to resolve overlapping signals in the aromatic region .
- Temperature Variation : Record spectra at 25°C and 60°C to observe dynamic effects in carbamoyl or ethoxy groups .
Advanced: What optimization strategies improve coupling efficiency during synthesis?
Methodological Answer:
- Catalyst System : Optimize PdCl₂/PPh₃ ratios (e.g., 1:2 molar ratio) to enhance cross-coupling yields .
- Solvent Selection : Use dioxane/water (4:1 v/v) for balanced solubility and reactivity. Avoid DMF, which may deactivate Pd catalysts .
- Temperature Control : Maintain 105°C to accelerate coupling while minimizing side reactions (e.g., deborylation) .
Advanced: How to analyze and mitigate impurities like desethyl or amide derivatives?
Methodological Answer:
- Impurity Profiling : Use HPLC-MS (Q-TOF) to identify desethyl (Δm/z = -28) or amide (Δm/z = +16) byproducts .
- Purification : Apply preparative TLC (silica GF₂₅₄, chloroform/methanol 9:1) to isolate impurities for structural confirmation .
- Reaction Monitoring : Track ethoxy group stability via in-situ FTIR to prevent hydrolysis during esterification .
Advanced: What mechanistic insights guide regioselective substitutions in derivatives?
Methodological Answer:
- Electronic Effects : Electron-withdrawing groups (e.g., carbamoyl) direct electrophilic substitution to the 4-position of the benzimidazole .
- Steric Control : Use bulky bases (e.g., DBU) to favor alkylation at the less hindered N1 position over O-alkylation .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the benzimidazole nitrogen, improving regioselectivity .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
